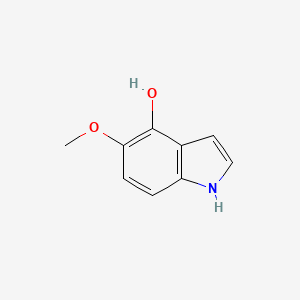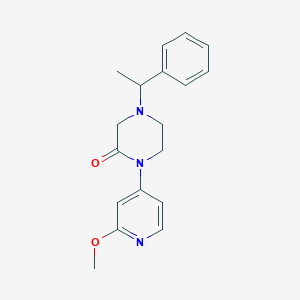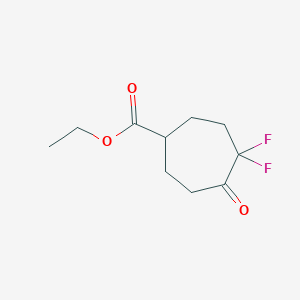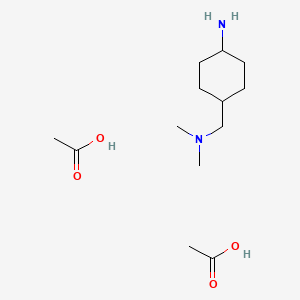
5-methoxy-1H-indol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1H-indol-4-ol is a compound with the CAS Number: 49635-16-7 . It is a white to off-white solid and is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves various physico-chemical and spectroscopic techniques . The synthesis of indole derivatives has been a subject of interest among researchers due to their diverse biological activities .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H9NO2/c1-12-8-3-2-7-6 (9 (8)11)4-5-10-7/h2-5,10-11H,1H3 .Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 163.18 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Biological Activities
- 5-methoxy-1H-indol-4-ol derivatives have been synthesized and evaluated for various biological activities. For instance, analogs of this compound were tested for electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, showing potential as medicinal compounds (Groszek et al., 2009).
Antioxidant and Cytoprotective Potency
- Certain derivatives of this compound, like 5-methoxy-2-(N-acetylaminoethyl)indole, have been characterized for their antioxidant and cytoprotective potency in vitro, showing comparable or superior effects to melatonin (Spadoni et al., 2006).
Potential Antivascular Agents
- Some this compound analogues have been identified as potent inhibitors of tubulin polymerization, showing in vitro and in vivo activities against solid tumors and potential as antivascular agents (Ty et al., 2008).
Serotonin Receptor Antagonist in Alzheimer's Treatment
- A derivative of this compound was identified as a potent and selective serotonin 6 (5-HT6) receptor antagonist, showing promise as a treatment for cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Adrenolytic Activity
- Derivatives of this compound have been synthesized and tested for adrenolytic activity, displaying potential for treating conditions like hypertension and arrhythmias (Groszek et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-1H-indol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-3-2-7-6(9(8)11)4-5-10-7/h2-5,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMLTQFTLCZMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)
![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2654641.png)




![4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2654650.png)
![N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2654652.png)



![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)